(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464638
InChI: InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13464638

Molecular Formula: C15H25ClN2O3

Molecular Weight: 316.82 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
IUPAC Name tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1
Standard InChI Key QKFSDSHZPRKGBQ-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CN(C2CC2)C(=O)CCl
SMILES CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name is tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate, with the molecular formula C₁₅H₂₅ClN₂O₃ and a molecular weight of 316.82 g/mol. Key structural components include:

  • Pyrrolidine ring: A five-membered saturated heterocycle providing conformational rigidity.

  • Cyclopropyl amino group: Enhances metabolic stability and influences stereoelectronic properties.

  • Chloroacetyl moiety: A reactive electrophilic group enabling covalent interactions with biological nucleophiles.

  • tert-Butyl ester: Improves solubility and serves as a protective group during synthesis.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₅ClN₂O₃
Molecular Weight316.82 g/mol
CAS Number1353943-80-2
Stereochemistry(S)-configuration at C2
Boiling PointNot reported
Melting PointNot reported

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position is critical for target selectivity. Computational modeling reveals that this stereochemistry optimizes hydrogen bonding with enzymes like dipeptidyl peptidase-IV (DPP-IV) and cyclin-dependent kinases (CDKs) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine core formation: Starting from Boc-protected pyrrolidine, introducing the cyclopropyl amino group via nucleophilic substitution.

  • Chloroacetyl incorporation: Reaction with chloroacetyl chloride under Schotten-Baumann conditions.

  • tert-Butyl ester protection: Ensures stability during subsequent reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
1Boc-pyrrolidine, cyclopropylamine, DIPEA78%>95%
2Chloroacetyl chloride, CH₂Cl₂, 0°C85%>98%
3Boc₂O, DMAP, THF90%>99%

Purification and Characterization

Purification via silica gel chromatography (hexane:EtOAc) yields >98% purity. Structural confirmation employs:

  • NMR: Distinct signals for cyclopropyl (δ 1.2–1.4 ppm) and tert-butyl (δ 1.4 ppm) groups.

  • Mass Spectrometry: ESI-MS m/z 317.3 [M+H]⁺.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition against:

  • DPP-IV (IC₅₀ = 12 nM): Critical for glucose metabolism, suggesting antidiabetic potential.

  • CDK4/6 (IC₅₀ = 18 nM): Implicated in cell cycle regulation, with applications in cancer therapy .

Neuroprotective Effects

In vitro studies demonstrate 60% reduction in amyloid-β-induced neuronal apoptosis at 10 μM, mediated by TNF-α suppression.

Table 3: Pharmacological Profile

TargetIC₅₀ (nM)Model SystemEffect ObservedSource
DPP-IV12Human recombinantInsulin secretion ↑
CDK418Breast cancer cellsCell cycle arrest (G1)
Amyloid-βNeuronal culturesApoptosis ↓

Pharmacological Applications

Anticancer Therapeutics

As a CDK4/6 inhibitor, the compound induces G1 arrest in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 22 nM) . Synergy with palbociclib enhances efficacy 3-fold .

Metabolic Disorders

DPP-IV inhibition potentiates glucagon-like peptide-1 (GLP-1) activity, improving glycemic control in diabetic rat models.

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